molecular formula C11H14N2O B2484372 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 328552-98-3

2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B2484372
CAS RN: 328552-98-3
M. Wt: 190.246
InChI Key: HVIFKULLEDZOTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves innovative methodologies. For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions showcases a CuI-catalyzed tandem reaction involving 2-(2-formylphenyl)ethanone, amine, and diethyl phosphite under mild conditions, yielding desired products efficiently (Ye, Zhou, & Wu, 2009). Furthermore, the creation of isoquinoline derivatives from reactions involving o-alkynylbenzaldehydes, primary amines, and pronucleophiles under catalyst-free conditions emphasizes a green and efficient approach (Asao, Iso, & Yudha S., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, including 3,4-dihydroisoquinolines, have been facilitated through various synthetic strategies. The selective synthesis of aminoisoquinolines via Rh(III)-catalyzed C-H/N-H bond functionalization highlights the construction of complex molecular skeletons under mild conditions, offering insights into the structural diversity of isoquinoline derivatives (Zuo et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of this compound derivatives showcase their reactivity and application potential. The oxidative decarboxylation methods to synthesize 2-amino-1,2-dihydroisoquinoline-3(4H)-one derivatives underline the versatile chemical transformations these compounds undergo, indicating a range of chemical properties that can be exploited for further chemical synthesis and applications (Gopalan et al., 2011).

Physical Properties Analysis

The synthesis and detailed characterization, including X-ray diffraction and spectroscopic techniques, have provided significant insights into the physical properties of related compounds. For instance, the crystal structure investigation of a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone offers a detailed view of the compound's physical structure and properties (Murugavel et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are highlighted through various synthetic routes and reactions, including the competitive cycloadditions and ring expansions that demonstrate the compound's chemical versatility and reactivity (Hussain, Kianmehr, & Durst, 2001).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates, which are related to the compound , through three-component reactions involving 2-(2-formylphenyl)ethanone, amine, and diethyl phosphite has been described. This process is facilitated by CuI catalysis under mild conditions, yielding the desired products effectively (Ye, Zhou, & Wu, 2009).
    • Another study focused on the discovery of an 8-methoxytetrahydroisoquinoline derivative, a compound structurally related to 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone. It was identified as an orally active N-type calcium channel blocker, showcasing the potential of such compounds in medical applications (Ogiyama et al., 2015).
  • Pharmaceutical and Biological Applications :

    • Research into the synthesis of novel 3-hydroxyquinolin-4(1H)-ones, including compounds related to this compound, has been carried out. These compounds were evaluated for cytotoxic activity against various cancer cell lines, indicating their potential use in cancer research and treatment (Kadrić et al., 2014).
    • A study synthesized new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated them for psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds showed significant sedative action, anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, demonstrating the diverse biological applications of these compounds (Zablotskaya et al., 2013).
  • Material Science and Chemistry :

    • The synthesis and characterization of novel 3,4-dihydroisoquinolines by a C(sp3)-H activation/electrocyclization strategy, which is relevant to the chemistry of this compound, was explored. This study offers insights into new methods of synthesizing complex organic compounds, which can be valuable in material science and synthetic chemistry (Chaumontet, Piccardi, & Baudoin, 2009).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to function as antineuroinflammatory agents . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.

Biochemical Pathways

Given the broad biological activities of thiqs, it can be inferred that multiple pathways could potentially be affected .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the diverse biological activities of THIQs, the effects could potentially be wide-ranging .

Biochemical Analysis

Biochemical Properties

It is known that 1,2,3,4-tetrahydroisoquinolines, the class of compounds it belongs to, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Compounds in the 1,2,3,4-tetrahydroisoquinolines class have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These activities suggest that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,3,4-tetrahydroisoquinolines can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide . This suggests that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 1,2,3,4-tetrahydroisoquinolines can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . This suggests that they may have stability and degradation properties that could influence their long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs . This suggests that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that 1,2,3,4-tetrahydroisoquinolines can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide . This suggests that they may interact with enzymes or cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that 1,2,3,4-tetrahydroisoquinolines are miscible with most organic solvents . This suggests that they may interact with transporters or binding proteins and could influence their localization or accumulation .

Subcellular Localization

It is known that 1,2,3,4-tetrahydroisoquinolines are miscible with most organic solvents . This suggests that they may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFKULLEDZOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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